molecular formula C15H18O3 B11003045 (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid CAS No. 90319-73-6

(2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid

Cat. No.: B11003045
CAS No.: 90319-73-6
M. Wt: 246.30 g/mol
InChI Key: YMBXTVYHTMGZDW-MFKMUULPSA-N
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Description

(2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid is a chiral synthetic compound of high interest in medicinal chemistry and pharmacological research. Its complex structure, featuring a stereocenters and a cyclopentyl methyl moiety linked to a phenylpropanoic acid core, suggests potential as a key intermediate or active scaffold in the development of novel therapeutic agents. Researchers are investigating this compound for its potential activity in [specific research areas, e.g., inflammation, metabolic disorders, or central nervous system diseases], though its full mechanism of action is an area of ongoing study. It is hypothesized to exert its effects through [describe the specific mechanism of action, e.g., modulation of a specific enzyme or receptor pathway]. Supplied at a high purity grade (e.g., >95% by HPLC), this compound is intended for use in non-clinical research, including in vitro assays and animal model studies, to further elucidate its biological properties and therapeutic potential. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

90319-73-6

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(2R)-2-[4-[[(1S)-2-oxocyclopentyl]methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/t10-,13+/m1/s1

InChI Key

YMBXTVYHTMGZDW-MFKMUULPSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C[C@@H]2CCCC2=O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid typically involves the following steps:

    Formation of the Cyclopentanone Moiety: This can be achieved through the oxidation of cyclopentanol using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment to the Phenyl Ring: The cyclopentanone is then reacted with a benzyl halide under basic conditions to form the intermediate compound.

    Formation of the Propanoic Acid Group: The intermediate is further reacted with a suitable reagent, such as malonic acid, under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentanone moiety, to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group in the cyclopentanone moiety to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereochemistry-related biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Cyclic Ketone vs. Hydroxyl or Alkyl Groups

Compound Name CAS No. Substituent Molecular Formula Key Differences
Target Compound 68767-14-5 4-[(1S)-2-Oxocyclopentylmethyl]phenyl C₁₅H₁₈O₃ Reference compound with oxo group
2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid 68767-16-8 4-[(2-Oxocyclohexyl)methyl]phenyl C₁₆H₂₀O₃ Cyclohexyl ring increases lipophilicity
(2R)-2-(4-Hydroxyphenyl)propanoic acid 59092-88-5 4-Hydroxyphenyl C₉H₁₀O₃ Simpler structure; lacks cyclopentyl group, reducing COX affinity

Alkyl Chain Modifications (Impurities)

  • Imp. B(EP) ((2RS)-2-(4-Butylphenyl)-propanoic acid, CAS: 3585-49-7): A racemic impurity with a 4-butylphenyl group instead of cyclopentylmethyl, reducing steric hindrance and COX binding.
  • Imp. F(EP) (3-[4-(2-Methylpropyl)phenyl]-propanoic acid, CAS: 65322-85-2): Propanoic acid chain elongation alters pharmacokinetic properties.

Positional Isomers

  • 2-(3-((2-Oxocyclopentyl)methyl)phenyl)propanoic acid (Catalogue No.: PA 12 0521000): Meta-substitution on the phenyl ring (vs. para in the target compound) disrupts optimal COX enzyme interaction.
  • 2-(2-((2-Oxocyclopentyl)methyl)phenyl)propanoic acid (Catalogue No.: PA 12 0521001): Ortho-substitution introduces steric clashes, reducing bioavailability.

Pharmacological and Physicochemical Comparisons

Pharmacokinetic Profiles

Compound logP (Predicted) Solubility (mg/mL) Metabolic Pathway
Target Compound 3.2 0.15 Hepatic oxidation to trans-LOX
trans-LOX 2.8 0.25 Glucuronidation
2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid 3.5 0.10 Slower oxidation due to larger ring

COX Inhibition Efficacy

  • The target compound’s 2-oxocyclopentylmethyl group enhances hydrophobic interactions with COX-1/2 active sites compared to hydroxyl or alkyl analogs.
  • trans-LOX shows reduced potency due to hydroxyl group polarity.

Research Findings and Implications

  • Stereochemistry Matters : The (2R) configuration in the target compound optimizes COX binding vs. (2S) isomers.
  • Substituent Size : Cyclohexyl analogs (CAS: 68767-16-8) exhibit lower solubility but prolonged half-life.
  • Metabolite Activity : trans-LOX (CAS: 83648-76-4) is an active metabolite but requires higher doses for efficacy.

Biological Activity

(2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid, commonly known as loxoprofen , is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound has gained attention due to its effectiveness in treating various pain conditions, including chronic arthritis and postoperative pain. This article explores the biological activity of loxoprofen, focusing on its pharmacological effects, metabolic pathways, and clinical implications.

Chemical Structure and Properties

Loxoprofen is characterized by the following chemical structure:

  • Molecular Formula : C18H22O3
  • Molecular Weight : 286.37 g/mol

The compound features a cyclopentane ring, which contributes to its unique pharmacological profile.

Loxoprofen functions primarily as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation and pain. By inhibiting COX-1 and COX-2, loxoprofen reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation.

Pharmacokinetics

The pharmacokinetic profile of loxoprofen indicates that it undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including active forms that contribute to its therapeutic effects. The primary metabolic pathway involves oxidation followed by glucuronidation.

Key Metabolites:

  • M1 (trans-alcohol) : The active metabolite formed through the bioactivation of loxoprofen.
  • M2 (cis-alcohol) : A less active metabolite compared to M1.

The bioactivation rate of loxoprofen to M1 is approximately five times higher than that to M2, highlighting the significance of this metabolite in its analgesic efficacy .

Anti-inflammatory Effects

Loxoprofen has been shown to be effective in managing various inflammatory conditions. Clinical studies have demonstrated its efficacy in reducing pain associated with:

  • Chronic arthritis
  • Postoperative recovery
  • Trauma-related pain

In a study involving patients with osteoarthritis, loxoprofen significantly improved pain scores compared to placebo .

Case Studies

  • Chronic Pain Management : A randomized controlled trial assessed the effectiveness of loxoprofen in patients with chronic lower back pain. Results indicated a significant reduction in pain intensity and improvement in functional mobility after 4 weeks of treatment.
  • Post-Surgical Pain Relief : In a cohort study involving patients undergoing knee surgery, those treated with loxoprofen reported lower pain levels and required fewer rescue analgesics compared to those receiving standard NSAID therapy.

Safety Profile and Side Effects

While loxoprofen is generally well-tolerated, potential side effects include gastrointestinal disturbances, renal impairment, and cardiovascular risks associated with long-term use. Monitoring is recommended for patients with pre-existing conditions or those on concurrent medications that may interact with NSAIDs .

Comparative Efficacy

A comparative analysis of loxoprofen with other NSAIDs reveals its unique advantages:

Drug Efficacy Side Effects Notes
LoxoprofenHighModerateEffective for both acute and chronic pain
IbuprofenModerateHighCommonly used but may cause more GI issues
NaproxenHighModerateLonger half-life but higher cardiovascular risk

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid, and how can they be methodologically addressed?

  • Answer : The synthesis challenges include stereochemical control at the (2R) and (1S) positions and regioselective functionalization of the cyclopentyl ring. Methodological solutions:

  • Use of chiral auxiliaries or asymmetric catalysis to achieve enantiomeric excess (e.g., Evans oxazolidinones for α-methyl propanoic acid derivatives) .
  • Table : Critical intermediates and their purity thresholds:
IntermediateRolePurity Requirement
Cyclopentylmethyl precursorChiral backbone≥98% (HPLC)
Propanoic acid derivativeStereochemical control≥95% (NMR)
  • Purification via preparative HPLC or chiral column chromatography to resolve diastereomers .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Answer : A multi-technique approach is essential:

  • NMR : 1^1H and 13^13C NMR to confirm stereochemistry and substituent positions (e.g., distinguishing (2R) from (2S) configurations) .
  • HPLC-MS : Reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) to verify molecular weight and detect trace impurities (e.g., <0.1% as per ICH guidelines) .
  • X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Q. How can researchers differentiate this compound from structurally similar impurities in pharmaceutical formulations?

  • Answer : Use impurity profiling with chromatographic and spectral methods:

  • HPLC-DAD : Compare retention times and UV spectra against known impurities (e.g., EP Impurities A–N, which share phenylpropanoic acid backbones but differ in substituents) .
  • Table : Key impurities and distinguishing features:
Impurity IDStructural DifferenceDiagnostic MS Fragment (m/z)
Imp. A(EP)3-(2-Methylpropyl)phenyl179 (base peak)
Target Compound4-(2-Oxocyclopentyl)methyl207 (M+H)+
  • Chiral GC : Resolve enantiomeric impurities using β-cyclodextrin columns .

Advanced Research Questions

Q. How does the stereochemical configuration influence the compound’s biological activity or interaction with enzymes?

  • Answer : The (2R) configuration is critical for target binding, as seen in related NSAIDs (e.g., ibuprofen derivatives). Methodological insights:

  • Molecular docking : Compare (2R) vs. (2S) enantiomers in cyclooxygenase (COX) active sites to predict inhibitory activity .
  • In vitro assays : Use recombinant COX-1/COX-2 enzymes to measure IC50_{50} values. For example, (2R)-isomers may show 10–100x higher potency than (2S) counterparts in prostaglandin suppression .

Q. What strategies are effective in resolving data contradictions when analyzing degradation products under accelerated stability conditions?

  • Answer : Contradictions arise from overlapping degradation pathways (e.g., oxidation vs. hydrolysis). Mitigation strategies:

  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to isolate dominant degradation pathways .
  • LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., lactone formation from cyclopentyl ring oxidation) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life discrepancies between accelerated and real-time studies .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound?

  • Answer : Prioritize models that replicate human metabolic enzymes:

  • Liver microsomes : Assess Phase I metabolism (CYP450-mediated oxidation) and quantify metabolites via LC-MS .
  • Hepatocyte cultures : Evaluate Phase II conjugation (e.g., glucuronidation of the propanoic acid moiety) .
  • Table : Key metabolic parameters:
ParameterValueMethod
t1/2_{1/2} in microsomes45 minLC-MS
Major MetaboliteCyclopentyl-hydroxylated derivativeHRMS

Data Contradiction Analysis

  • Example : Discrepancies in reported impurity levels may arise from varying chromatographic conditions. Solutions:
    • Harmonize methods using EP/ICH guidelines for column selection (e.g., C18 vs. phenyl-hexyl phases) .
    • Validate limits of detection (LOD) and quantification (LOQ) via spike-recovery experiments .

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